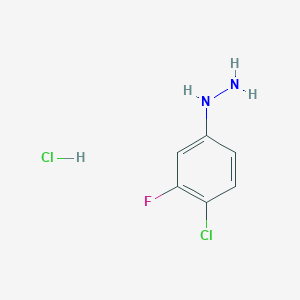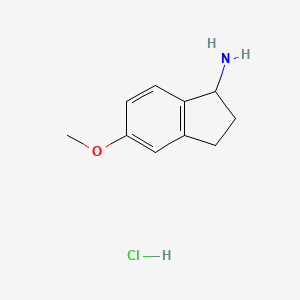![molecular formula C8H5ClN2O B1424204 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190310-94-1](/img/structure/B1424204.png)
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Übersicht
Beschreibung
5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and its molecular weight is 152.58 g/mol . The compound is part of a class of chemicals known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 . The InChI representation is 1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H .Physical And Chemical Properties Analysis
5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has a molecular weight of 152.58 g/mol . It has a topological polar surface area of 28.7 Ų . The compound has a complexity of 129 .Wissenschaftliche Forschungsanwendungen
Sonogashira-Type Reactions for Heterocycle Synthesis
The compound has been used as a precursor in Sonogashira-type cross-coupling reactions, a pivotal method in organic synthesis for constructing carbon-carbon bonds, leading to the development of heterocyclic compounds. For instance, Vilkauskaitė, Šačkus, and Holzer (2011) demonstrated the use of related chloro-carbaldehyde derivatives in synthesizing pyrazolo[4,3-c]pyridines, which are significant in medicinal chemistry due to their biological activities (Vilkauskaitė, Šačkus, & Holzer, 2011).
Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines
Quiroga et al. (2010) explored the synthesis of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, leading to the development of chalcone analogues and dipyrazolopyridines. This work underscores the versatility of chloro-carbaldehyde derivatives in synthesizing diverse heterocyclic frameworks, which are crucial in drug discovery and development (Quiroga et al., 2010).
Advanced Heterocyclic Synthons
El-Nabi (2004) investigated the use of chloro-carbaldehyde compounds as synthons for fused heterocycles, highlighting their role in constructing pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These compounds have potential applications in pharmaceuticals, agrochemicals, and materials science (El-Nabi, 2004).
Regioselective Reactions for Functionalized Pyrroles
Zaytsev et al. (2005) explored the regioselectivity of reactions involving polyfunctionalized pyrroles, demonstrating the potential of chloro-carbaldehyde derivatives in synthesizing substituted pyrroles. Such reactions are crucial for creating molecules with specific functional groups in desired positions, which is essential in designing targeted therapeutic agents (Zaytsev et al., 2005).
Trifluoromethyl-Substituted Pyrazolopyridines Synthesis
Palka et al. (2014) presented a synthesis approach for 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using a chloro-carbaldehyde derivative, showcasing the compound's utility in introducing trifluoromethyl groups into heterocyclic structures. This modification is particularly valuable in pharmaceutical chemistry, as trifluoromethyl groups can significantly alter a molecule's biological activity and pharmacokinetic properties (Palka et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-6-8(11-7)5(4-12)3-10-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYIEOXMFLCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



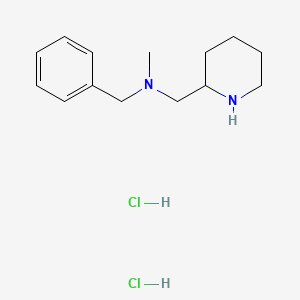
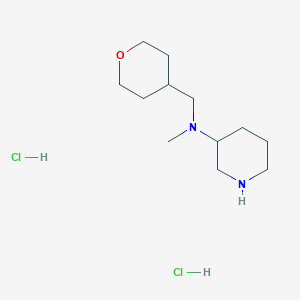
![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)
![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)
![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)
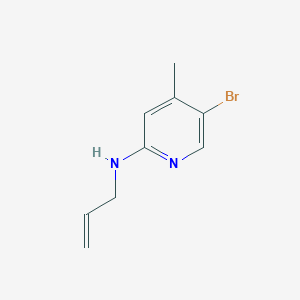
![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)
![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)
![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)
